molecular formula C18H20N4O3 B2619065 N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide CAS No. 491867-85-7

N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide

Cat. No. B2619065
CAS RN: 491867-85-7
M. Wt: 340.383
InChI Key: MUBKMCAAHPLSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide is a research chemical with the empirical formula C18H20N4O3 and a molecular weight of 340.4 g/mol . It is used in a variety of research applications .


Molecular Structure Analysis

The SMILES string of this compound is C1CN (CCN1CC (=O)NC2=CC3=C (C=C2)OCO3)C4=CC=CC=N4 . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

The empirical formula of this compound is C18H20N4O3 and it has a molecular weight of 340.4 g/mol .

Mechanism of Action

The mechanism of action of N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. This compound has also been shown to modulate the activity of the GABAergic system, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including anxiolytic, antidepressant, and neuroprotective effects. This compound has been shown to reduce anxiety-like behavior in animal models, as well as improve depressive-like behavior. This compound has also been shown to have neuroprotective effects, including the ability to protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide in lab experiments is its relatively low toxicity and high solubility in water. This compound is also relatively easy to synthesize, which makes it a cost-effective compound for use in research. One limitation of using this compound in lab experiments is its limited availability, which may make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research involving N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide. One direction is the further exploration of its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Another direction is the development of new drugs based on the structure of this compound, with improved efficacy and safety profiles. Additionally, the potential use of this compound in the treatment of anxiety and depression warrants further investigation.

Synthesis Methods

The synthesis of N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 2-(4-(2-pyridyl)piperazinyl)ethanamine with 1,2-benzoquinone to form the intermediate product 2-(4-(2-pyridyl)piperazinyl)ethyl-1,4-benzoquinoneimine. This intermediate is then reacted with sodium methoxide in methanol to form the final product, this compound.

Scientific Research Applications

N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide has been studied for its potential applications in various research fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of anxiety and depression. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-18(20-14-4-5-15-16(11-14)25-13-24-15)12-21-7-9-22(10-8-21)17-3-1-2-6-19-17/h1-6,11H,7-10,12-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBKMCAAHPLSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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